molecular formula C22H20ClN2+ B13356870 3-(4-chlorobenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium

3-(4-chlorobenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium

Cat. No.: B13356870
M. Wt: 347.9 g/mol
InChI Key: KZAONKZSTJPNTF-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core, substituted with a 4-chlorobenzyl group and a 2-phenylethyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The 4-chlorobenzyl group and the 2-phenylethyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Benzimidazole N-oxides

    Reduction: Reduced benzimidazole derivatives

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-1-methyl-3H-benzimidazol-1-ium
  • 3-(4-chlorobenzyl)-1-ethyl-3H-benzimidazol-1-ium
  • 3-(4-chlorobenzyl)-1-(2-methylphenyl)-3H-benzimidazol-1-ium

Uniqueness

3-(4-chlorobenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic efficacy.

Properties

Molecular Formula

C22H20ClN2+

Molecular Weight

347.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)benzimidazol-1-ium

InChI

InChI=1S/C22H20ClN2/c23-20-12-10-19(11-13-20)16-25-17-24(21-8-4-5-9-22(21)25)15-14-18-6-2-1-3-7-18/h1-13,17H,14-16H2/q+1

InChI Key

KZAONKZSTJPNTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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